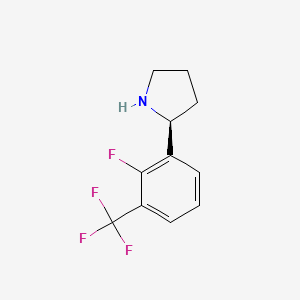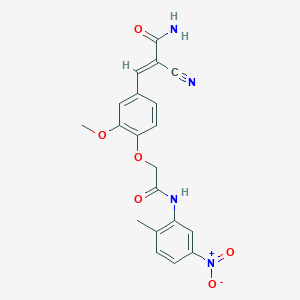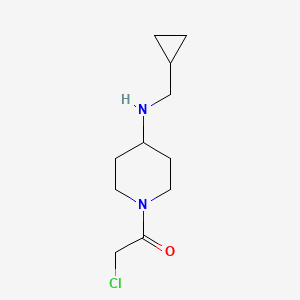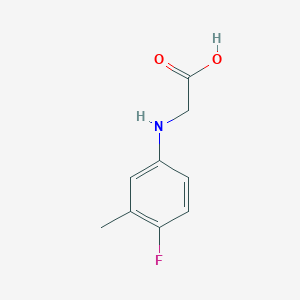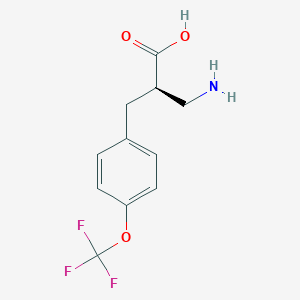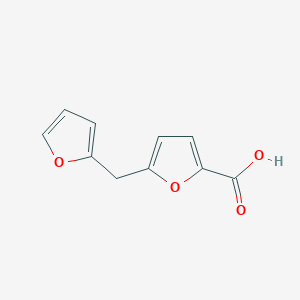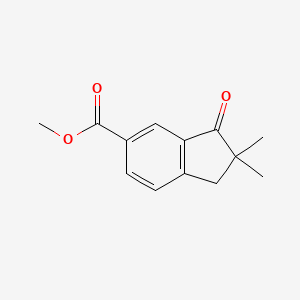![molecular formula C11H8N2O B12994691 [2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
[2,4'-Bipyridine]-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’-Bipyridine]-6-carbaldehyde is an organic compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. . This method is highly modular and scalable, making it suitable for industrial production.
Industrial Production Methods
Industrial production of [2,4’-Bipyridine]-6-carbaldehyde often involves large-scale reactions using pyridine derivatives as starting materials. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired functionalization .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bipyridine derivatives .
Scientific Research Applications
[2,4’-Bipyridine]-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-6-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and its redox-active properties.
3,3’-Bipyridine: Used in the treatment of heart failure due to its phosphodiesterase inhibitory activity.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-pyridin-4-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-8H |
InChI Key |
ZLUGQXWCLUWUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
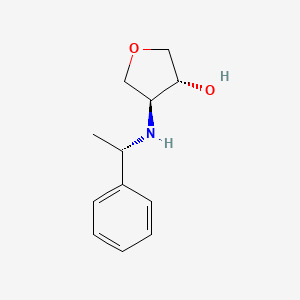
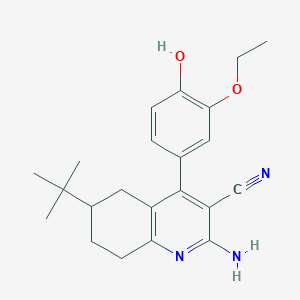
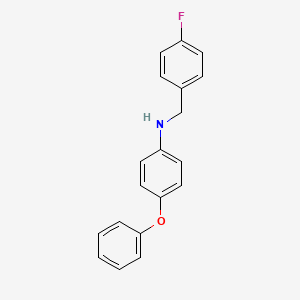
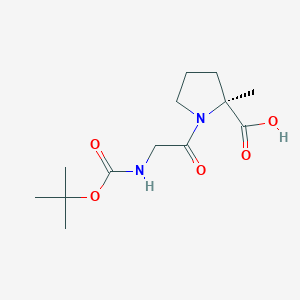
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)
